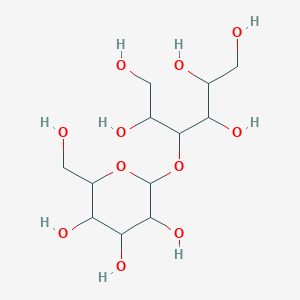
D-Lactitol (monohydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Maltitol is a sugar alcohol (polyol) used as a sugar substitute and laxative. It has 75–90% of the sweetness of sucrose (table sugar) and nearly identical properties, except for browning . Maltitol is known chemically as 4-O-α-glucopyranosyl-D-sorbitol and is used in commercial products under trade names such as Lesys, Maltisweet, and SweetPearl . It is favored for its lower caloric content, non-cariogenic properties, and minimal impact on blood glucose levels .
準備方法
Synthetic Routes and Reaction Conditions
Maltitol is produced by the hydrogenation of maltose, which is obtained from starch . The process involves the catalytic hydrogenation of maltose in the presence of a nickel catalyst under high pressure and temperature conditions . The reaction conditions typically include a temperature range of 120-150°C and a pressure of 50-100 bar .
Industrial Production Methods
In industrial settings, maltitol syrup is produced by hydrogenating corn syrup, a mixture of carbohydrates produced from the hydrolysis of starch . This product contains between 50% and 80% maltitol by weight, with the remainder being mostly sorbitol and a small quantity of other sugar-related substances . The high sweetness of maltitol allows it to be used without being mixed with other sweeteners .
化学反応の分析
Types of Reactions
Maltitol undergoes several types of chemical reactions, including reduction, oxidation, and substitution .
Common Reagents and Conditions
Oxidation: Maltitol can be oxidized to form various products, although this is less common in industrial applications.
Substitution: Maltitol does not typically undergo substitution reactions due to its stable polyol structure.
Major Products Formed
The primary product formed from the hydrogenation of maltose is maltitol . Other minor products include sorbitol and small quantities of other sugar-related substances .
科学的研究の応用
Maltitol has a wide range of applications in scientific research and industry:
作用機序
Maltitol exerts its effects primarily through its metabolism in the human body. During digestion, maltitol is split into sorbitol and glucose in the intestines . The glucose is absorbed, while the sorbitol is only partially absorbed. Any remaining maltitol that has not been broken down is fermented by bacteria in the large intestine . This results in a slower rise in blood sugar and insulin levels compared to glucose and sucrose .
類似化合物との比較
Maltitol is often compared to other sugar alcohols such as xylitol, sorbitol, and mannitol .
Xylitol: Similar in sweetness to maltitol but has a higher cooling effect and is more expensive.
Sorbitol: Less sweet than maltitol and has a higher laxative effect.
Mannitol: Similar in sweetness but less commonly used due to its lower solubility.
Maltitol stands out due to its high sweetness, low caloric content, and minimal impact on blood glucose levels, making it a preferred choice in many food and pharmaceutical applications .
特性
IUPAC Name |
4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHSOMBJVWLPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585-86-4 |
Source


|
| Record name | NSC231323 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-amine;but-2-enedioic acid](/img/structure/B13394323.png)

![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
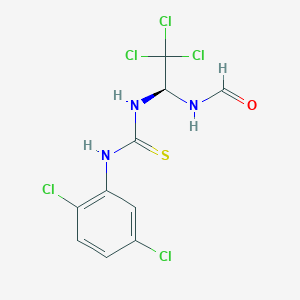
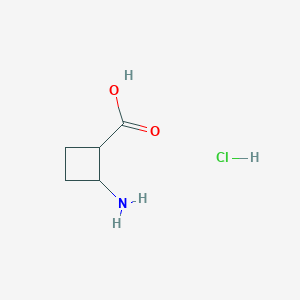
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B13394363.png)
![1,1'-[1,2-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B13394378.png)
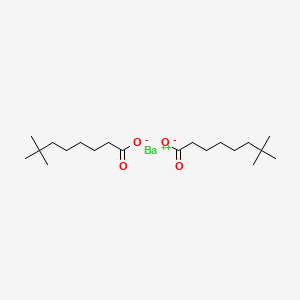

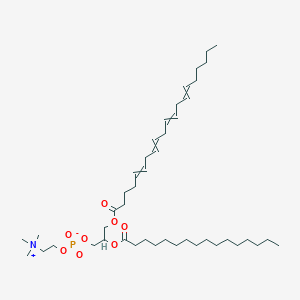
![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)
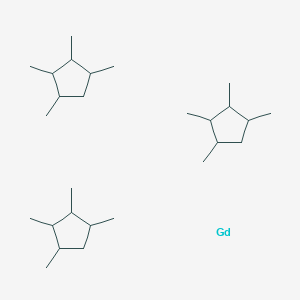
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
